N-[(E)-3-[(2E)-2-[1-(2,5-dihydroxyphenyl)ethylidene]hydrazinyl]-1-(3,4-dimethoxyphenyl)-3-oxoprop-1-en-2-yl]benzamide
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Overview
Description
N-[(E)-3-[(2E)-2-[1-(2,5-dihydroxyphenyl)ethylidene]hydrazinyl]-1-(3,4-dimethoxyphenyl)-3-oxoprop-1-en-2-yl]benzamide is a complex organic compound that features multiple functional groups, including hydrazine, benzamide, and methoxy groups. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-3-[(2E)-2-[1-(2,5-dihydroxyphenyl)ethylidene]hydrazinyl]-1-(3,4-dimethoxyphenyl)-3-oxoprop-1-en-2-yl]benzamide typically involves multi-step organic reactions. The process may include:
Condensation Reactions: Combining 2,5-dihydroxybenzaldehyde with hydrazine derivatives to form the hydrazone intermediate.
Aldol Condensation: Reacting the hydrazone intermediate with 3,4-dimethoxybenzaldehyde under basic conditions to form the enone structure.
Amidation: Introducing the benzamide group through an amidation reaction with appropriate reagents.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-3-[(2E)-2-[1-(2,5-dihydroxyphenyl)ethylidene]hydrazinyl]-1-(3,4-dimethoxyphenyl)-3-oxoprop-1-en-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the enone structure to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activities, such as antioxidant or antimicrobial properties.
Medicine: Investigated for potential therapeutic effects, including anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of N-[(E)-3-[(2E)-2-[1-(2,5-dihydroxyphenyl)ethylidene]hydrazinyl]-1-(3,4-dimethoxyphenyl)-3-oxoprop-1-en-2-yl]benzamide involves its interaction with molecular targets and pathways. This may include:
Enzyme Inhibition: Binding to and inhibiting specific enzymes involved in metabolic pathways.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
Reactive Oxygen Species (ROS) Scavenging: Acting as an antioxidant to neutralize ROS.
Comparison with Similar Compounds
Similar Compounds
N-[(E)-3-[(2E)-2-[1-(2,5-dihydroxyphenyl)ethylidene]hydrazinyl]-1-(3,4-dimethoxyphenyl)-3-oxoprop-1-en-2-yl]benzamide: shares structural similarities with other hydrazone derivatives and enone compounds.
Uniqueness
- The presence of multiple functional groups, such as the hydrazine and benzamide moieties, makes this compound unique in its reactivity and potential applications.
Conclusion
This compound is a complex and versatile compound with significant potential in various scientific fields. Further research and detailed studies are required to fully understand its properties and applications.
Properties
IUPAC Name |
N-[(E)-3-[(2E)-2-[1-(2,5-dihydroxyphenyl)ethylidene]hydrazinyl]-1-(3,4-dimethoxyphenyl)-3-oxoprop-1-en-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O6/c1-16(20-15-19(30)10-11-22(20)31)28-29-26(33)21(27-25(32)18-7-5-4-6-8-18)13-17-9-12-23(34-2)24(14-17)35-3/h4-15,30-31H,1-3H3,(H,27,32)(H,29,33)/b21-13+,28-16+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQTMBCIGVZXINL-RMLRSCLLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C(=CC1=CC(=C(C=C1)OC)OC)NC(=O)C2=CC=CC=C2)C3=C(C=CC(=C3)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)/C(=C\C1=CC(=C(C=C1)OC)OC)/NC(=O)C2=CC=CC=C2)/C3=C(C=CC(=C3)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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